1,7-Diacetamido-3,5-Dimethyladamantan

Übersicht

Beschreibung

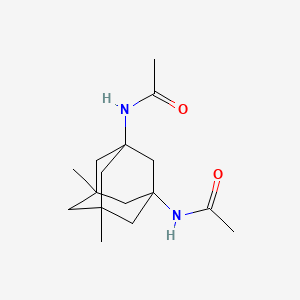

1,7-Diacetamido-3,5-dimethyladamantane is a derivative of adamantane, a polycyclic hydrocarbon known for its rigid and stable structure. This compound is characterized by the presence of two acetamido groups at the 1 and 7 positions and two methyl groups at the 3 and 5 positions on the adamantane framework. The unique structure of 1,7-Diacetamido-3,5-dimethyladamantane imparts it with distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Wissenschaftliche Forschungsanwendungen

1,7-Diacetamido-3,5-dimethyladamantane has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a molecular probe in biological systems.

Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurodegenerative diseases.

Industry: Utilized in the development of advanced materials with unique properties.

Wirkmechanismus

Target of Action

Similar adamantane derivatives have been found to interact with various targets, including enzymes and receptors, contributing to their diverse applications in medicinal chemistry .

Mode of Action

Adamantane derivatives are known to interact with their targets through various mechanisms, often involving the formation of carbocation or radical intermediates . These intermediates exhibit unique stability and reactivity compared to simple hydrocarbon derivatives .

Biochemical Pathways

Adamantane derivatives are known to influence a wide range of radical-based functionalization reactions, converting diamondoid c–h bonds to c–c bonds . This results in the production of diverse functional groups, potentially affecting multiple biochemical pathways .

Pharmacokinetics

The adamantane structure is known to affect the penetration through the blood-brain barrier , which could influence the bioavailability of adamantane derivatives.

Result of Action

It’s worth noting that the synthesized ureas from the reaction of 1-(isocyanatomethyl)-3,5-dimethyladamantane with aliphatic diamines hold promise as human soluble epoxide hydrolase inhibitors .

Action Environment

The stability and reactivity of adamantane derivatives can be influenced by factors such as temperature, ph, and the presence of other chemical species .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Diacetamido-3,5-dimethyladamantane typically involves the acylation of 1,7-diamino-3,5-dimethyladamantane. This can be achieved through the reaction of 1,7-diamino-3,5-dimethyladamantane with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the amino groups to acetamido groups .

Industrial Production Methods

Industrial production of 1,7-Diacetamido-3,5-dimethyladamantane follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for the addition of reagents and control of reaction parameters ensures high efficiency and reproducibility .

Analyse Chemischer Reaktionen

Types of Reactions

1,7-Diacetamido-3,5-dimethyladamantane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the acetamido groups to amino groups.

Substitution: The acetamido groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of 1,7-diamino-3,5-dimethyladamantane.

Substitution: Formation of various substituted adamantane derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-Acetamido-3,5-dimethyladamantane

- 1-Bromo-3,5-dimethyladamantane

- Memantine

Uniqueness

1,7-Diacetamido-3,5-dimethyladamantane is unique due to the presence of two acetamido groups, which impart distinct chemical reactivity and biological activity compared to its analogs. The specific positioning of these groups on the adamantane framework enhances its interaction with molecular targets, making it a valuable compound in various research applications .

Biologische Aktivität

1,7-Diacetamido-3,5-dimethyladamantane is a derivative of adamantane characterized by the presence of two acetamido groups at the 1 and 7 positions, along with two methyl groups at the 3 and 5 positions. This unique structure endows the compound with distinct chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and biological research.

Chemical Structure and Properties

The molecular formula of 1,7-Diacetamido-3,5-dimethyladamantane is , with a molecular weight of 251.35 g/mol. The adamantane framework contributes to its stability and rigidity, which are critical for its interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 251.35 g/mol |

| CAS Number | 14931-70-5 |

1,7-Diacetamido-3,5-dimethyladamantane exhibits biological activity through several mechanisms:

- Enzyme Interaction : Similar compounds have been shown to interact with various enzymes and receptors, influencing biochemical pathways. The acetamido groups enhance the compound's ability to form hydrogen bonds and participate in enzyme-substrate interactions.

- Radical-Based Functionalization : The compound can influence radical-based reactions, converting C–H bonds to C–C bonds, which may play a role in its therapeutic effects.

- Blood-Brain Barrier Penetration : The adamantane structure is known for its ability to penetrate the blood-brain barrier, making it a candidate for neurological applications.

Biological Activity

Research indicates that 1,7-Diacetamido-3,5-dimethyladamantane has potential therapeutic applications:

- Neurodegenerative Diseases : Preliminary studies suggest that this compound may have protective effects against neurodegenerative conditions. Its ability to inhibit enzymes associated with Alzheimer's disease has been highlighted in related studies involving adamantane derivatives .

- Anticancer Potential : The compound's structural analogs have been investigated for their anticancer properties. Its application in drug delivery systems utilizing hydrogels has shown promise in enhancing the efficacy of chemotherapeutic agents .

Case Studies

- Neuroprotective Effects : A study exploring the anti-Alzheimer potential of similar adamantane derivatives demonstrated significant inhibition of acetylcholinesterase (AChE), an enzyme linked to cognitive decline. Compounds structurally related to 1,7-Diacetamido-3,5-dimethyladamantane showed IC50 values indicating strong inhibitory activity against AChE .

- Antitumor Activity : Research on drug delivery systems incorporating adamantane derivatives revealed enhanced delivery and efficacy of chemotherapeutic agents when combined with polymer matrices. This approach utilized the unique properties of adamantane derivatives to improve drug release profiles .

Pharmacokinetics

The pharmacokinetic profile of 1,7-Diacetamido-3,5-dimethyladamantane suggests favorable absorption and distribution characteristics due to its ability to traverse biological membranes effectively. Factors such as pH and temperature can influence its stability and reactivity in biological systems.

Eigenschaften

IUPAC Name |

N-(3-acetamido-5,7-dimethyl-1-adamantyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O2/c1-11(19)17-15-6-13(3)5-14(4,7-15)9-16(8-13,10-15)18-12(2)20/h5-10H2,1-4H3,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSQGNHPUFDAVHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC12CC3(CC(C1)(CC(C3)(C2)NC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.